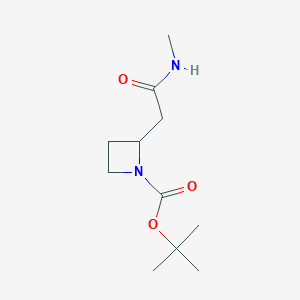

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

Description

This compound is a chiral azetidine derivative featuring a tert-butyl carbamate protecting group and a methylamino-oxoethyl side chain at the 2-position of the azetidine ring. The (R)-configuration at the stereogenic center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Azetidines, being four-membered nitrogen-containing rings, are increasingly used in medicinal chemistry due to their conformational rigidity and improved metabolic stability compared to larger heterocycles like piperidines .

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |

InChI Key |

DSYOYFIIGOKBQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Ester Group: This step involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reductive Amination

The methylamino-oxoethyl moiety undergoes reductive amination with aldehydes or ketones to form secondary amines. For example, reactions with aromatic aldehydes (e.g., 3-(trifluoromethoxy)benzaldehyde) in the presence of sodium triacetoxyborohydride (STAB) yield derivatives with enhanced stereochemical complexity .

Example Reaction:

-

Key Observation: The tert-butyl group’s steric bulk slows reaction kinetics but improves regioselectivity .

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic (HCl/dioxane) or basic conditions to generate the corresponding carboxylic acid. This reaction is critical for deprotection in multistep syntheses .

Conditions and Outcomes:

| Condition | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/dioxane (4 M) | RT | Azetidine-1-carboxylic acid derivative | >90% |

| Basic hydrolysis | NaOH (1 M) | 50°C | Same as above | 85% |

-

Note: Hydrolysis rates are slower compared to less sterically hindered esters due to the tert-butyl group.

Cyclization Reactions

The azetidine ring participates in ring-opening and re-cyclization reactions. For instance, treatment with β-amino esters under basic conditions forms bicyclic structures .

Mechanism:

-

Nucleophilic attack on the azetidine ring’s nitrogen.

-

Ring opening followed by intramolecular cyclization.

Example:

Nucleophilic Substitution

The azetidine nitrogen acts as a nucleophile in alkylation or acylation reactions. For example, benzylation with benzyl bromides proceeds efficiently in dichloromethane .

General Protocol:

-

React with benzyl bromide (1.2 eq) in CHCl.

-

Catalyst: Triethylamine (1.2 eq).

-

Stir at RT for 16 hours.

Outcome:

Acylation and Alkylation

The methylamino group undergoes acylation with anhydrides or alkylation with haloalkanes.

Acylation Example:

-

Yield: ~80%.

Alkylation Example:

Reaction with methyl iodide in THF produces quaternary ammonium salts.

Catalytic Hydrogenation

The oxoethyl group is reduced to a hydroxyl group using Pd/C or Raney nickel under H.

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: MeOH

-

Pressure: 1 atm H

Outcome:

-

Product: (R)-tert-Butyl 2-(2-(methylamino)-2-hydroxyethyl)azetidine-1-carboxylate

-

Yield: 65–75%.

Suzuki–Miyaura Coupling

While not directly reported for this compound, structurally similar azetidine derivatives undergo cross-coupling with aryl boronic acids using Pd catalysts .

Hypothetical Reaction:

Key Reactivity Trends

-

Steric Hindrance: The tert-butyl group significantly influences reaction rates and selectivity, often favoring mono-substitution over polysubstitution .

-

Chiral Integrity: The (R)-configuration remains stable under mild conditions but may racemize in strongly acidic/basic environments.

-

Solubility: Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions at higher concentrations.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.

Biology

The compound can be used in biological studies to investigate the effects of chiral molecules on biological systems. It may serve as a model compound for studying enzyme-substrate interactions and chiral recognition.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design novel therapeutic agents with specific biological activities.

Industry

Industrially, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Ester or Ether Substituents

tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d)

- Structure: Contains an ethylidene group with an isopropoxy substituent instead of the methylamino-oxoethyl chain.

- Physicochemical Properties: Molecular weight: 243.30 (C12H21NO4) . TPSA (Topological Polar Surface Area): 55.84 Ų . Log S (ESOL): -2.69, indicating moderate aqueous solubility .

- amide stability) .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Structure : Features a bromoethyl substituent, introducing electrophilic reactivity.

- Physicochemical Properties: Molecular weight: 264.16 (C10H18BrNO2) . Log P: 2.44, reflecting higher lipophilicity than the target compound . TPSA: 38.38 Ų, suggesting reduced polarity .

- Key Differences: The bromine atom enables alkylation reactions, making this compound a precursor in synthesis.

Organophosphate Compounds with Methylamino-Oxoethyl Moieties

Dimethoate (O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate)

- Structure: An organophosphate insecticide with a methylamino-oxoethyl chain linked to a phosphorodithioate group.

- Key Differences: While sharing the methylamino-oxoethyl group, dimethoate’s phosphate backbone confers distinct reactivity (e.g., cholinesterase inhibition) and higher acute toxicity compared to azetidine derivatives .

Omethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorothioate)

Physicochemical and Pharmacokinetic Comparison

*Estimated based on analogous compounds.

Biological Activity

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is a chiral compound with significant potential in pharmacology and medicinal chemistry. Its unique azetidine ring structure and chiral properties may influence its biological activities, making it a subject of interest for various research applications.

- Molecular Formula : CHNO

- Molecular Weight : 228.29 g/mol

- CAS Number : 106691-72-9

The compound features a tert-butyl ester group that enhances its solubility and stability, which is crucial for biological applications. The presence of the methylamino group and the oxoethyl moiety suggests potential interactions with biological targets, including enzymes and receptors .

The biological activity of (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is largely attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may serve as a model for investigating enzyme-substrate interactions and chiral recognition mechanisms. Its stereochemical configuration plays a critical role in modulating these interactions, which can lead to diverse biological effects depending on the specific enantiomer involved .

Interaction Studies

Research has focused on the binding affinity and selectivity of this compound towards different biological targets. The azetidine ring and chiral center are pivotal in influencing these interactions, which could provide insights into drug design and development.

Table 1: Similar Compounds and Their Biological Activities

| Compound Name | Molecular Formula | Similarity Index | Notable Activity |

|---|---|---|---|

| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | CHNO | 0.88 | Potential anti-inflammatory |

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | CHNO | 0.98 | Anticancer properties |

| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | CHNO | 0.97 | Neuroprotective effects |

These compounds exhibit varying degrees of similarity based on their structural components but highlight the unique potential of (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate due to its specific chiral configuration.

Study on Enzyme Interaction

A study examined the interaction of (R)-tert-butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate with specific enzymes involved in metabolic pathways. Results indicated that the compound showed significant binding affinity towards certain enzymes, suggesting its potential as an inhibitor or modulator in metabolic processes. This could pave the way for developing therapeutic agents targeting metabolic disorders .

Pharmacological Investigations

Further pharmacological investigations have been conducted to assess the compound's effects on cellular models of disease. For instance, in vitro studies demonstrated that (R)-tert-butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate exhibited cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving azetidine ring functionalization. For example, tert-butyl-protected azetidine intermediates (e.g., tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, CAS 152537-04-7) are modified through reductive amination or nucleophilic substitution to introduce the methylamino-oxoethyl moiety . Key steps include:

- Use of NaH or other strong bases to deprotonate intermediates.

- Methyl iodide or methylamine derivatives for N-methylation.

- Purification via flash column chromatography (e.g., ethyl acetate/hexane or ethanol/chloroform gradients) to isolate enantiomerically pure (R)-forms .

Q. How can the stereochemical purity of the (R)-enantiomer be validated?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR Spectroscopy : Analyze coupling constants in - or -NMR spectra for diastereotopic protons near the stereocenter. For example, vicinal coupling constants () in azetidine rings typically range from 6–10 Hz for cis/trans configurations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methylamino group introduction in azetidine derivatives?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations to evaluate transition-state energies for nucleophilic attack at the azetidine C2 vs. C3 positions. The tert-butyl group’s steric bulk often directs reactivity to the less hindered C2 position .

- Kinetic Studies : Use in situ IR or -NMR (if fluorinated analogs are synthesized) to track reaction rates under varying temperatures and solvent polarities (e.g., THF vs. DMF) .

Q. How does the methylamino-oxoethyl side chain influence biological activity in medicinal chemistry applications?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare the target compound with analogs lacking the methylamino group (e.g., tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate) in assays targeting enzymes like autotaxin or proteases. The methylamino group enhances hydrogen-bonding potential, critical for binding affinity .

- In Vitro Testing : Evaluate cytotoxicity and metabolic stability in hepatic microsomes. The tert-butyl group improves metabolic resistance, while the methylamino-oxoethyl moiety may increase aqueous solubility .

Q. What analytical challenges arise in characterizing degradation products of this compound under accelerated stability conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO). Monitor degradation via UPLC-QTOF-MS to identify products like tert-butyl azetidine-1-carboxylate (from ester hydrolysis) or oxazolone derivatives (from intramolecular cyclization) .

- Isolation Techniques : Use preparative HPLC to isolate degradation impurities for structural elucidation via -NMR and high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.